7-tert-Butyl-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound characterized by a triazole ring fused to a pyrimidine structure. This compound features a tert-butyl group at the 7-position and a carboxylic acid functional group at the 5-position. Its molecular formula is with a molecular weight of 220.23 g/mol. The compound is recognized for its potential applications in medicinal chemistry and biochemistry, particularly in enzyme inhibition and signal transduction pathways.
7-tert-Butyl-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid belongs to the class of triazolopyridines, which are known for their diverse biological activities. It is classified as a heterocyclic organic compound due to its unique ring structure that includes nitrogen atoms.
The synthesis of 7-tert-Butyl-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid can be achieved through various synthetic routes. One notable method involves the reaction of appropriate starting materials under microwave irradiation, which enhances reaction rates and yields while being environmentally friendly. This method allows for the formation of the target compound in good-to-excellent yields without the need for catalysts or additives.
The synthetic process typically requires specific reaction conditions such as temperature control and solvent choice to optimize yield and purity. The reaction mechanism often involves nucleophilic attack by intermediates on electrophilic centers within the reactants, leading to cyclization and subsequent functional group modifications.
The structural representation of 7-tert-Butyl-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid can be depicted using its SMILES notation: CC(C)(C)C1=CC(C(=O)O)=NC2=NC=NN12
. This indicates the presence of a tert-butyl group (CC(C)(C)) attached to a triazole-pyrimidine system.
The compound's molecular geometry includes:
7-tert-Butyl-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid can participate in various chemical reactions typical of carboxylic acids and heterocycles. These include:
The reactivity of the carboxylic acid group allows it to engage in nucleophilic acyl substitution reactions, while the nitrogen atoms in the triazole ring can participate in coordination chemistry with metal ions or act as ligands in complexation reactions.
The mechanism of action for 7-tert-Butyl-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid primarily involves its interaction with specific enzymes or proteins within biochemical pathways. It has been identified as an inhibitor of Janus kinases (JAK1 and JAK2), which play critical roles in cell signaling related to immune responses and hematopoiesis.
Upon binding to these kinases, the compound inhibits their enzymatic activity, leading to downstream effects on signaling pathways such as JAK-STAT. This inhibition can affect gene expression related to cell proliferation and differentiation.
7-tert-Butyl-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid appears as a solid at room temperature with high purity levels (97%). The melting point and solubility characteristics are typically determined through experimental methods but are not extensively documented in available literature.
The compound exhibits typical properties associated with carboxylic acids and heterocycles:
7-tert-Butyl-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid has significant applications in:
This compound's unique structure and biological activity make it an important subject for further research within pharmacology and biochemistry.
The 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold represents a privileged heterocyclic system in medicinal chemistry, characterized by its remarkable bioisosteric versatility and capacity for structural diversification. First synthesized in 1909 by Bulow and Haas, this bicyclic framework consists of an electron-rich triazole ring (6π electrons) fused with an electron-deficient pyrimidine ring (4π electrons), forming a 10π-electron delocalized system [1] [3]. Despite limited aromaticity confirmed by NMR studies, the TP core exhibits unique physicochemical properties, including metal-chelating capabilities via N1, N3, and N4 atoms, and the potential for tautomerism in hydroxyl- or mercapto-substituted derivatives [1] [9]. The specific compound 7-tert-Butyl-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid (CAS: 887672-46-0) exemplifies strategic functionalization of this scaffold, incorporating sterically demanding tert-butyl, electronically modulating methyl, and hydrogen-bonding carboxylic acid substituents [2] [4] [8]. With a molecular formula of C₁₁H₁₄N₄O₂ and molecular weight of 234.25 g/mol, this compound serves as a versatile building block in drug discovery, particularly for targeting nucleotide-binding proteins and enzymes [6] [10].
The medicinal exploration of triazolopyrimidines has evolved significantly since the identification of the naturally occurring TP antibiotic essramycin from marine Streptomyces species [1] [3]. Early pharmaceutical development yielded Trapidil (6-methyl-7-diethylamino-s-triazolo-[1,5-a]pyrimidine), a platelet-derived growth factor antagonist marketed in Japan for ischemic disorders [1] [9]. The 21st century witnessed accelerated interest in TP-based therapeutics, driven by their:
Table 1: Key Therapeutic Applications of Triazolopyrimidine Derivatives
Therapeutic Area | Target/Mechanism | Representative Agent | Clinical Status |
---|---|---|---|
Oncology | CDK-2 inhibition | Compound 19 (IC₅₀: 0.25 μM) | Preclinical |
Oncology | PI3Kβ inhibition | Compound 23 (IC₅₀: 0.4 nM) | Preclinical |
Antiviral | HCV NS5B inhibition | Compound 28 (EC₅₀: 0.08 μM) | Preclinical |
Antimalarial | Unknown (non-DHODH) | Piperaquine-TP hybrid | Preclinical |
Anti-inflammatory | CXCR2 antagonism | Compound 75 | Preclinical |
Recent drug discovery programs increasingly exploit the TP scaffold's ability to function as carboxylic acid or N-acetyllysine mimetics, expanding its utility beyond nucleotide mimicry [1] [9]. The integration of tert-butyl and carboxyl groups in derivatives like 7-tert-butyl-2-methyl-TP-5-carboxylic acid reflects sophisticated structure-based design strategies to optimize target engagement and pharmacokinetic properties [4] [8] [10].
The bioactivity of triazolopyrimidines is exquisitely sensitive to substituent positioning, with C5, C7, and C2 emerging as critical modification sites. The 7-tert-butyl-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid exemplifies strategic functionalization:
C7 tert-Butyl Group: The bulky tert-butyl moiety at C7 enhances hydrophobic interactions within protein pockets while conferring metabolic stability by shielding adjacent positions from oxidative metabolism. In PI3K inhibitors (Table 1), C7 alkyl/arylthio groups dramatically influence isoform selectivity; tert-butyl analogs exhibit superior β-isoform specificity (IC₅₀ = 0.0013 μM for compound 24) compared to smaller methyl substituents [1] [3]. This group also enforces planar conformation of the TP core, optimizing π-stacking with aromatic residues in ATP-binding sites [1] [9].
C2 Methyl Group: Methyl substitution at C2 electronically modulates the triazole ring, increasing electron density at N3 and enhancing metal-coordination capacity. This position tolerates small alkyl groups without steric clash in kinase ATP pockets, as demonstrated in CDK-2 inhibitors where 2-methyl analogs maintain submicromolar activity (e.g., compound 18) [1] [3]. The methyl group also reduces desolvation energy upon binding compared to polar substituents [9].
C5 Carboxylic Acid: The C5-carboxylic acid serves dual roles: (1) as a hydrogen-bond donor/acceptor for salt bridge formation with basic residues (e.g., Arg in DHODH), and (2) as a bioisostere of phosphate groups in nucleotide-competitive inhibitors [1] [6] [10]. In microtubule-targeting agents, C5-acidic groups improve aqueous solubility and reduce plasma protein binding [3] [9].
Table 2: Structural Features and Roles of Key Substituents in 7-tert-Butyl-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic Acid
Position | Substituent | Key Properties | Biological Roles |
---|---|---|---|
C7 | tert-Butyl | - High hydrophobicity (LogP ↑) - Steric bulk (van der Waals radius: ~6.1 Å) | - Enhances hydrophobic pocket binding - Improves metabolic stability - Enforces molecular planarity |
C2 | Methyl | - Moderate electron donation - Minimal steric impact | - Modulates triazole ring electronics - Facilitates metal coordination at N3 - Maintains kinase ATP-site compatibility |
C5 | Carboxylic Acid | - High polarity (TPSA: 80.38 Ų) - Ionizable (pKa ~4-5) | - Forms salt bridges with basic residues - Mimics phosphate groups - Improves aqueous solubility |
The synergistic effects of these substituents enable nanomolar target affinity in optimized compounds. For instance, in PfDHODH inhibitors, C7-aryl/C5-carboxylate TPs achieve IC₅₀ < 50 nM against malaria parasites, while microtubule-stabilizing TP-carboxylic acids exhibit EC₅₀ < 10 nM in tubulin polymerization assays [3] [7] [9]. The carboxylic acid at C5 also serves as a synthetic handle for amide coupling, facilitating prodrug strategies or peptide conjugation to enhance blood-brain barrier penetration in neurotherapeutic applications [3] [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1